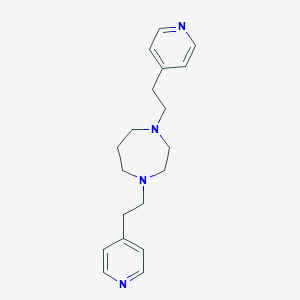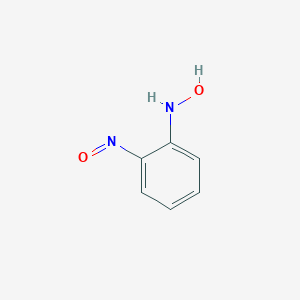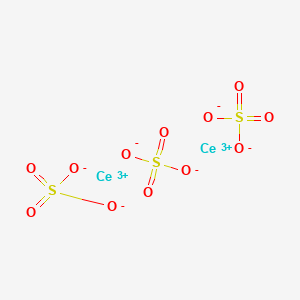
Sulfato de cerio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium sulfate, also known as ceric sulfate, is an inorganic compound that exists in both anhydrous and hydrated forms. The chemical formula for cerium sulfate is Ce(SO₄)₂. It appears as yellow to yellow-orange solids that are moderately soluble in water and dilute acids. Cerium sulfate is known for its strong oxidizing properties, especially under acidic conditions .
Aplicaciones Científicas De Investigación
Cerium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in redox titrations and in the synthesis of various organic compounds.
Biology and Medicine: Cerium compounds, including cerium sulfate, are studied for their antimicrobial properties and potential use in wound healing.
Industry: Cerium sulfate is used in the preparation of cerium oxide nanoparticles, which have applications in catalysis, environmental remediation, and as polishing agents .
Mecanismo De Acción
Target of Action
Cerium sulfate, also known as Cerium(III) sulfate, primarily targets redox reactions . It is a strong oxidizer, especially under acidic conditions . The ceric ion (Ce^4+) is the active form that interacts with various targets, including organic compounds and other metal ions .
Mode of Action
Cerium sulfate interacts with its targets through redox reactions . When added to dilute hydrochloric acid, it forms elemental chlorine . With stronger reducing agents, it reacts much faster . For example, with sulfite in acidic environments, it reacts quickly and completely . The reaction taking place is: Ce^4+ + e^- → Ce^3+ .
Biochemical Pathways
Cerium sulfate affects various biochemical pathways. In the presence of oxalic acid, it participates in the Belousov–Zhabotinsky oscillating reaction, a complex set of redox reactions . The cerium(IV)–oxalate reaction involves the formation of intermediate complexes of cerium(IV) with oxalic acid anions and sulfate background anions .
Pharmacokinetics
It is known that cerium sulfate is moderately soluble in water and dilute acids . This solubility could potentially influence its bioavailability.
Result of Action
The result of cerium sulfate’s action can vary depending on the context. In redox reactions, it can act as an oxidizing agent, leading to the formation of new compounds . In biological systems, cerium sulfate has been shown to inhibit cellular respiration, oxygen uptake, and glucose metabolism .
Action Environment
The action of cerium sulfate is influenced by environmental factors such as pH and the presence of other ions. For instance, its oxidizing power is especially strong under acidic conditions . The presence of other ions, such as sulfite, can also influence its reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium sulfate can be synthesized by reacting cerium(IV) oxide with concentrated sulfuric acid. The reaction typically yields the tetrahydrate form of cerium sulfate. The general reaction is as follows: [ \text{CeO}_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{Ce(SO}_4\text{)}_2 \cdot 4\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, cerium sulfate is often produced by dissolving cerium(IV) oxide in sulfuric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure the formation of the desired hydrated form .
Types of Reactions:
-
Oxidation: Cerium sulfate acts as a strong oxidizing agent. For example, it can oxidize sulfite ions to sulfate ions in acidic conditions. [ \text{Ce}^{4+} + \text{SO}_3^{2-} \rightarrow \text{Ce}^{3+} + \text{SO}_4^{2-} ]
-
Reduction: Cerium sulfate can be reduced to cerium(III) sulfate in the presence of reducing agents. [ \text{Ce}^{4+} + e^- \rightarrow \text{Ce}^{3+} ]
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include sulfuric acid and hydrochloric acid. The reactions are typically carried out under acidic conditions.
Reduction Reactions: Reducing agents such as sulfite ions are commonly used.
Major Products:
Oxidation: The major product is sulfate ions.
Reduction: The major product is cerium(III) sulfate
Comparación Con Compuestos Similares
Cerium(IV) Ammonium Sulfate: Similar to cerium sulfate but contains ammonium ions. It is also used as an oxidizing agent in analytical chemistry.
Cerium(IV) Nitrate: Another cerium compound with strong oxidizing properties, used in various chemical syntheses and analytical applications.
Uniqueness: Cerium sulfate is unique due to its specific solubility properties and its ability to form various hydrated forms. Its strong oxidizing power under acidic conditions makes it particularly useful in redox titrations and other analytical applications .
Propiedades
Número CAS |
13454-94-9 |
|---|---|
Fórmula molecular |
CeH2O4S |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
cerium;sulfuric acid |
InChI |
InChI=1S/Ce.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clave InChI |
RWACICCRNCPMDT-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] |
SMILES canónico |
OS(=O)(=O)O.[Ce] |
Key on ui other cas no. |
24670-27-7 13454-94-9 |
Pictogramas |
Irritant |
Números CAS relacionados |
24670-27-7 |
Sinónimos |
Ce(SO4)2 cerium (IV) sulfate cerium sulfate cerium(IV) sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, cerium sulfate has proven to be an effective catalyst for various organic reactions. For instance, it has been successfully employed in the synthesis of esters such as isobutyl butyrate [], isoamyl propionate [], and butyl lactate []. It has also been used in the synthesis of acetals like butanone 1,2-propanediol ketal [, ], phenylacetaldehyde ethylenglycol acetal [], and phenylacetaldehyde 1,2-propanediol acetal [].
A: Cerium sulfate offers several advantages over conventional catalysts like concentrated sulfuric acid. It is environmentally friendly, non-corrosive, and doesn't require water-carrying agents []. Additionally, it exhibits high activity, enabling shorter reaction times and higher yields [, , , , , , , ].
A: Cerium sulfate, when modified onto a strong acid cation ion exchange resin, efficiently catalyzes the esterification of p-hydroxybenzoic acid with n-butyl alcohol to produce butyl paraben. This modified catalyst has demonstrated high efficiency and economic viability in the synthesis process [].
A: Research suggests cerium sulfate can be used to modify alumina-based catalysts for the decomposition of CF4, a potent greenhouse gas []. The addition of cerium sulfate to alumina decreased the reaction temperature required for CF4 decomposition, highlighting its potential in environmental remediation.
A: Yes, studies show that adding cerium sulfate to polymers like styrene-butadiene rubber (SBR) and polyvinylidene fluoride (PVDF) can improve their mechanical and dielectric properties [, ]. This enhancement is attributed to improved filler-rubber interactions and enhanced continuity of the conductive phase within the composite material.
A: Research indicates that coating porous silicon with a thin film of cerium sulfate can significantly enhance its photoluminescence []. This enhancement is attributed to the interaction between the cerium sulfate film and the porous silicon surface, making it a promising material for optoelectronic applications.
A: Yes, cerium sulfate can be incorporated into YAG silicate glasses to create glass-ceramics with interesting optical properties [, ]. The presence of cerium ions within the glass matrix leads to specific emissions in the visible light range, making these materials potentially suitable for applications such as LEDs.
ANone: The anhydrous form of cerium(III) sulfate has the molecular formula Ce2(SO4)3 and a molecular weight of 568.44 g/mol. It commonly exists as a hydrate, with the octahydrate Ce2(SO4)3·8H2O being the most prevalent form.
A: Yes, a novel open-framework cerium sulfate hydrate, [Ce-III(SO4)(1.5)(HSO4)(0.5)].0.5H3O, has been synthesized hydrothermally []. This structure features CeO7 polyhedra and SO4 tetrahedra connected in an alternating manner, creating channels that accommodate protonated water molecules.
A: While cerium sulfate itself might not be directly used for separation, research suggests that controlling the precipitation of cerium sulfate by adjusting pH and sulfate concentration is crucial in separating cerium from other rare earth elements in solutions derived from sources like monazite [].
A: Fluoride impurities can be removed from cerium sulfate solutions using hydrous zirconium oxide as an adsorbent []. This method effectively separates fluorine from the solution while keeping cerium in its Ce4+ oxidation state, crucial for downstream processing and rare earth separation.
A: Studies on Drosophila melanogaster (fruit fly) show that cerium sulfate can negatively affect their lifespan and reproductive abilities at certain concentrations [, ]. This suggests potential toxicity, and further research is needed to understand its impact on other organisms and the environment.
A: Yes, cerium(IV) sulfate, the oxidized form of cerium(III) sulfate, is a strong oxidizing agent widely used in analytical chemistry. For example, it can be used in the cerimetric determination of phenolic hydroxyl groups in organic compounds via potentiometric titration [, ].
A: Yes, cerium sulfate volumetric methods are commonly employed to determine antimony content in various samples. These methods rely on the oxidation of antimony(III) to antimony(V) by cerium(IV) sulfate in acidic solutions, with the endpoint of the titration determined using a suitable indicator like methyl orange [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


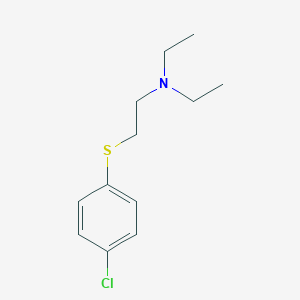
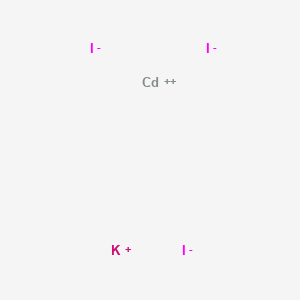
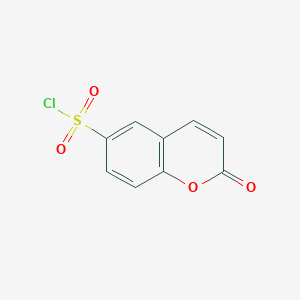

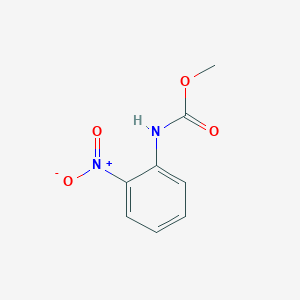
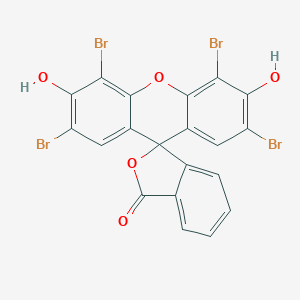
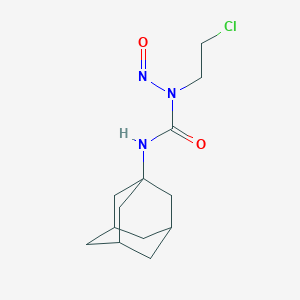
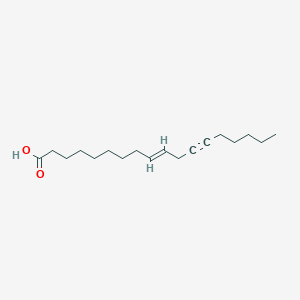
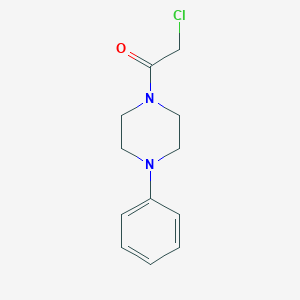
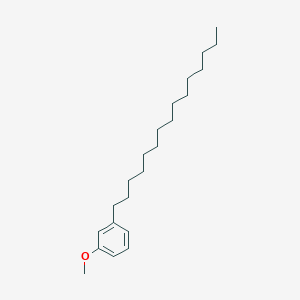
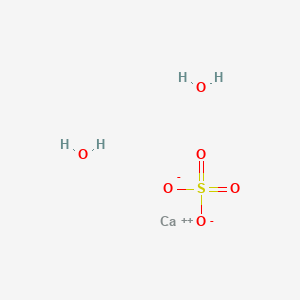
![[4-(cyanomethyl)phenyl] N-methylcarbamate](/img/structure/B80291.png)
